N-((5-bromopyridin-2-yl)methyl)acetamide
Description
N-((5-Bromopyridin-2-yl)methyl)acetamide is a brominated pyridine derivative with the molecular formula C₈H₉BrN₂O (molecular weight: 229.08 g/mol). Its structure features an acetamide group (-NHCOCH₃) linked via a methylene bridge to the 5-bromopyridin-2-yl moiety, as confirmed by its SMILES notation CC(=O)NCC1=NC=C(C=C1)Br . The bromine atom at the pyridine ring’s 5-position enhances electrophilic reactivity, making the compound a valuable intermediate in pharmaceutical and agrochemical synthesis .
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C8H9BrN2O/c1-6(12)10-5-8-3-2-7(9)4-11-8/h2-4H,5H2,1H3,(H,10,12) |
InChI Key |
SVVYOYXJGJXAPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Acetamide Derivatives
Structural and Functional Differences
Position of Bromine and Linker Groups: The 5-bromo substitution in the target compound contrasts with the 4-bromo isomer (N-((4-bromopyridin-2-yl)methyl)acetamide), which alters electronic properties and reactivity. The 5-bromo derivative is more electrophilic, favoring cross-coupling reactions in medicinal chemistry .
Substituent Effects on Reactivity: N-(5-Amino-3-bromopyridin-2-yl)acetamide introduces an amino group at the 5-position, enabling hydrogen bonding and modifying metabolic stability. The 3-cyano group in N-(5-bromo-3-cyanopyridin-2-yl)acetamide adds steric hindrance and polarizability, likely influencing binding affinity in enzyme inhibition studies .
Crystallographic and Hydrogen-Bonding Patterns :
- Analogs like N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide exhibit intramolecular N–H⋯O and intermolecular O–H⋯O hydrogen bonds, which stabilize crystal packing. Similar interactions are expected in the target compound, affecting solubility and crystallinity .
Research Findings and Implications
- Metabolic Stability : Deacetylation of analogs like N-(1-hydroxy-2-fluorenyl)acetamide by rat liver homogenates suggests that the target compound’s acetamide group may undergo enzymatic hydrolysis, influencing its pharmacokinetics .
- Biological Activity : Substituents like the benzoxazol-2-ylsulfanyl group in 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-bromo-2-pyridinyl)acetamide demonstrate the role of heterocyclic moieties in enhancing bioactivity, a strategy applicable to optimizing the target compound .
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